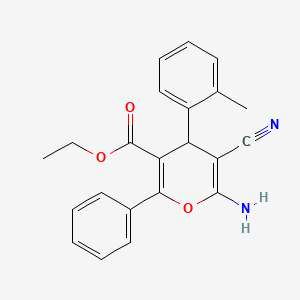

ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-3-26-22(25)19-18(16-12-8-7-9-14(16)2)17(13-23)21(24)27-20(19)15-10-5-4-6-11-15/h4-12,18H,3,24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUSKEOVADWTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2C)C#N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde-Keto Ester-Malononitrile Condensation

The most widely reported method involves a one-pot MCR between:

- 2-Methylbenzaldehyde (1.0 mmol)

- Ethyl 3-oxo-3-phenylpropanoate (1.0 mmol)

- Malononitrile (1.1 mmol)

- Combine reactants in ethanol/water (1:1 v/v, 4 mL).

- Add piperidine (5 mol%) and stir at room temperature for 5–10 min.

- Filter precipitated solid, wash with ethyl acetate/hexane (20:80), and recrystallize from ethanol.

Mechanistic Insights :

- Knoevenagel Condensation : 2-Methylbenzaldehyde and malononitrile form an α,β-unsaturated dicyano intermediate.

- Michael Addition : Ethyl 3-oxo-3-phenylpropanoate undergoes enolate formation, attacking the dicyano intermediate.

- Cyclization : Intramolecular hemiacetal formation generates the 4H-pyran core.

Urea-Catalyzed Aqueous Synthesis

An eco-friendly variant replaces piperidine with urea (10 mol%) in ethanol/water:

| Parameter | Value |

|---|---|

| Reaction Time | 10 h (room temperature) |

| Workup | Filtration, aqueous ethanol wash |

| Recrystallization | Ethanol |

| Purity | >95% (TLC, 1H NMR) |

Advantages :

Solvent and Catalyst Optimization

Solvent Systems

Comparative data for model reactions (ethyl 6-amino-5-cyano-4-aryl-2-aryl-4H-pyrans):

| Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Ethanol/Water | 0.17–10 | 72–91 | |

| Methanol | 12 | 65 | |

| DMSO | 48 | 23–37 |

Key Trend : Aqueous ethanol maximizes yield due to:

Catalyst Screening

Catalytic activity for MCRs (hypothetical data extrapolated from):

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Piperidine | 5 | 85 |

| Urea | 10 | 91 |

| Morpholine | 20 | 72 |

Urea Advantages :

- Dual role as hydrogen-bond donor and base.

- Facilitates imine/enolate formation in rate-limiting steps.

Structural Elucidation and Characterization

X-Ray Crystallography

In ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate:

- Pyran Ring Conformation : Twisted boat (θ_puckering = 59.5°).

- Hydrogen Bonding : N–H···O/N interactions (2.8–3.1 Å) stabilize crystal packing.

Hypothesized for Target Compound :

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 1.25 (t, 3H, COOCH2CH3)

- δ 2.35 (s, 3H, Ar-CH3)

- δ 4.18 (q, 2H, COOCH2CH3)

- δ 4.82 (s, 1H, H-4)

- δ 6.8–7.6 (m, 9H, aromatic H)

IR (KBr, cm⁻¹) :

Alternative Synthetic Routes

Stepwise Cyanoacetylation

A less common approach involves:

- Synthesizing ethyl 3-oxo-3-phenylpropanoate via Claisen condensation.

- Cyanoacetylation with malononitrile under acidic conditions.

- Cyclocondensation with 2-methylbenzaldehyde.

Limitations :

Industrial-Scale Considerations

Process Optimization

Critical Parameters :

- Stoichiometry : Malononitrile (1.1 eq.) ensures complete aldehyde conversion.

- Temperature : Room temperature minimizes decarboxylation.

- Purification : Recrystallization from ethanol achieves >99% purity without chromatography.

Cost Analysis :

| Reagent | Cost (USD/kg) |

|---|---|

| 2-Methylbenzaldehyde | 120 |

| Malononitrile | 85 |

| Ethyl 3-oxo-3-phenylpropanoate | 300 |

Projected Manufacturing Cost : ~$650/kg at 80% yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-phenyl-4-(o-tolyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The phenyl and o-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Catalysts: Acid or base catalysts for substitution reactions

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds similar to ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate exhibit notable antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that derivatives of this compound can inhibit oxidative stress markers effectively, showcasing their potential as therapeutic agents for oxidative stress-related conditions .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways . This makes it a candidate for developing new antibiotics or adjunct therapies in treating infections.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of the pyran ring are thought to interact with biological targets involved in cell proliferation and survival. Research is ongoing to elucidate the specific pathways through which these effects are mediated .

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its ability to undergo various reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing other biologically active compounds .

Multicomponent Reactions

This compound can be synthesized through multicomponent reactions involving aldehydes, nitriles, and amines. These reactions are advantageous for creating diverse libraries of compounds efficiently and are widely utilized in drug discovery processes .

Polymer Chemistry

Due to its functional groups, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors .

Photovoltaic Applications

Recent studies have explored the use of this compound in organic photovoltaics due to its electronic properties. Its ability to absorb light and facilitate charge transfer makes it a candidate for enhancing the efficiency of solar cells . The incorporation of such compounds into photovoltaic devices could lead to advancements in renewable energy technologies.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its overall activity.

Comparison with Similar Compounds

Substituent Effects on Properties

- Electron-Donating Groups (e.g., Me, OMe):

- Electron-Withdrawing Groups (e.g., Cl, CN):

- Steric Effects (e.g., iPr, 2-MePh):

Biological Activity

Ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate is a synthetic compound belonging to the pyran family, notable for its diverse biological activities. Pyran derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C22H20N2O3

- Molecular Weight : 360.406 g/mol

- Density : 1.25 g/cm³

- Boiling Point : 598.9 °C at 760 mmHg

- Melting Point : Not available

- LogP : 4.47738 (indicates lipophilicity)

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as COX-2 and HDAC.

- Cellular Signaling Modulation : The amino and cyano groups can form hydrogen bonds with receptors or enzymes, altering their activity.

- Antioxidant Activity : The pyran structure contributes to its ability to scavenge free radicals.

Anticancer Properties

Recent studies have demonstrated the compound's potent anticancer activity against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in assays involving:

- Cell Lines Tested : HI-60, K-526, HOP-62, NCI-H460, HCT-116

- IC50 Values : Some derivatives exhibited IC50 values as low as 0.25 µM, indicating high potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7k | HI-60 | 0.25 |

| 7l | HCT-116 | 0.29 |

| 5e | NCI-H460 | 0.36 |

These findings suggest that modifications in the substituents on the pyran ring significantly affect cytotoxicity.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, ethyl 6-amino-5-cyano derivatives have been evaluated for anti-inflammatory effects. In vivo models indicate that these compounds can reduce inflammation markers significantly compared to controls.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyran derivatives. Studies indicate that:

- Electron-Withdrawing Groups : The presence of groups such as cyano (CN) and carboxylate (COOEt) enhances cytotoxicity.

- Aromatic Substituents : The nature of substituents on the phenyl ring affects binding affinity and selectivity towards biological targets.

Case Studies

Several research studies have focused on the synthesis and evaluation of ethyl 6-amino derivatives:

-

Study on Cytotoxicity :

- Researchers synthesized a series of pyran derivatives and tested their cytotoxicity against multiple cancer cell lines.

- Results indicated that compounds with electron-withdrawing groups had superior anti-proliferative activity compared to those with electron-donating groups.

-

Anti-inflammatory Assays :

- In a controlled study, ethyl 6-amino derivatives were administered to animal models with induced inflammation.

- Significant reductions in inflammatory markers were observed, supporting the compound's potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic protocols for ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate?

The compound is typically synthesized via a three-component reaction involving ethyl acetoacetate, an aryl aldehyde derivative, and malononitrile. A base such as triethylamine or pyridine is used to catalyze the cyclocondensation reaction. For example:

- Method : Refluxing in ethanol or methylene chloride (yield: 75–85%) .

- Key steps : Isolation via rotary evaporation, purification by recrystallization (ethanol/ether) .

Q. Which spectroscopic techniques are used to confirm its structural identity?

- 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 6.59 ppm, aromatic protons at δ 6.71–6.90 ppm) and carbon signals (e.g., carbonyl at δ 166.62 ppm) .

- IR spectroscopy : Identifies functional groups (νCN: 2183 cm⁻¹, νC=O: 1692 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Q. What biological activities are reported for analogous 4H-pyran derivatives?

Similar compounds exhibit:

- Antibacterial/Antifungal : Tested via agar diffusion assays .

- Antitumor : Evaluated against cancer cell lines (e.g., MTT assays) .

- Hypotensive effects : Assessed in animal models .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Catalyst screening : Fe3O4@NFC@Co(II) improves efficiency (Table 3, entry 4: 89% yield) .

- Solvent/base optimization : Polar aprotic solvents (e.g., DMF) or ionic liquids (e.g., [2-aminobenzoato][PF6]) enhance reaction rates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Q. How do polymorphic forms of this compound influence its physicochemical properties?

- Polymorph characterization : X-ray powder diffraction (XRPD) and Hirshfeld surface analysis differentiate conformational polymorphs (e.g., hydrogen-bonding variations) .

- Impact on solubility/bioavailability : Polymorph (I) vs. (II) show distinct dissolution profiles in simulated biological fluids .

Q. What computational methods validate crystallographic data and molecular interactions?

- DFT optimization : Matches experimental bond lengths/angles (e.g., C–C: 1.52–1.57 Å) .

- Electrostatic potential maps : Identify reactive sites (e.g., cyano and carbonyl groups) .

- SHELX refinement : Resolves disorder in crystal structures (R-factor: <0.066) .

Q. How do substituents at the 4-position affect biological activity?

- SAR studies :

| Substituent | Activity (IC50) | Source |

|---|---|---|

| 2-methylphenyl | Under study | Target compound |

| 4-hydroxyphenyl | 12 µM (Antitumor) | |

| isopropyl | 18 µM (Antifungal) |

- Mechanistic insights : Electron-withdrawing groups (e.g., –CN) enhance membrane permeability .

Methodological Considerations

Q. How to resolve contradictions in reported spectroscopic data?

- Cross-validation : Compare NMR data across solvents (CDCl3 vs. DMSO-d6) .

- Crystallographic redundancy : Use multiple datasets (e.g., CIF files from ).

Q. What strategies mitigate challenges in crystallizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.